(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid
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Overview
Description
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and propanoyl groups, making it a subject of interest in both synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid typically involves a multi-step process. The initial step often includes the protection of amino groups to prevent unwanted reactions. This is followed by the coupling of the protected amino acids using reagents such as carbodiimides or other coupling agents. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive nature of peptide bond formation, ensuring high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced amino acids.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of peptides and proteins with specific properties.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. Its ability to mimic natural peptides makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It can be used to design peptide-based drugs that target specific proteins or pathways involved in diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, protein synthesis, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-aminopropanoyl]-3-phenylpropanoic acid
- (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoic acid
Uniqueness
What sets (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid apart from similar compounds is its specific arrangement of amino and propanoyl groups. This unique structure allows for distinct interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
26698-64-6 |
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Molecular Formula |
C15H21N3O4 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H21N3O4/c1-9(16)13(19)17-10(2)14(20)18-12(15(21)22)8-11-6-4-3-5-7-11/h3-7,9-10,12H,8,16H2,1-2H3,(H,17,19)(H,18,20)(H,21,22)/t9-,10-,12-/m0/s1 |
InChI Key |
PIPTUBPKYFRLCP-NHCYSSNCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
Origin of Product |
United States |
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